rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans

Asymmetric synthesis Chiral auxiliary Stereochemistry

CAS 2366968-48-9 ensures stereochemical integrity for asymmetric synthesis. Unlike generic CAS 885277-59-8 (undefined stereochemistry) or the cis isomer CAS 157968-72-4, this trans (2R,5R/2S,5S) racemate delivers the C2 symmetry essential for chiral auxiliaries and high diastereoface selectivity in Diels–Alder reactions. Specified at 98% purity, surpassing standard 95% offerings, minimizing pre-use purification. Validated in nAChR ligand synthesis, scalable 3,8-diazabicyclo[3.2.1]octane routes (42% overall yield), and bioconjugation via two primary hydroxyls. Orthogonal Boc deprotection. Request a batch today.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 2366968-48-9
Cat. No. B6619064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
CAS2366968-48-9
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1CO)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyVBQFMICMBHKUSL-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (CAS 2366968-48-9) Procurement Baseline


rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (CAS 2366968-48-9) is a Boc-protected, C2-symmetric trans-2,5-disubstituted pyrrolidine diol . It serves as a versatile chiral building block and protected intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C11H21NO4, a molecular weight of 231.29 g·mol⁻¹, a computed LogP of 0.7391, and a topological polar surface area (TPSA) of 70 Ų [1]. The compound is supplied as a racemic mixture of the (2R,5R) and (2S,5S) enantiomers, each bearing two hydroxymethyl substituents in a trans configuration on the pyrrolidine ring .

Why Generic Substitution of CAS 2366968-48-9 with Undefined or Cis Isomers Fails


Substituting CAS 2366968-48-9 with the generic, stereochemically undefined tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 885277-59-8) or the cis isomer (CAS 157968-72-4) introduces risks that can undermine synthetic reproducibility and stereochemical outcome. The trans (2R,5R) configuration imparts C2 symmetry to the pyrrolidine ring, a feature that is critical for chiral auxiliary applications and for achieving high diastereoface selectivity in asymmetric transformations [1]. The cis isomer lacks this symmetry element, while generic-grade material may contain variable proportions of diastereomers, leading to batch-to-batch inconsistency in downstream enantioselective steps [2]. Additionally, the Boc protecting group provides orthogonal deprotection chemistry that is not available with N-benzyl or N-H analogs, and the reported 98% purity specification for CAS 2366968-48-9 exceeds the 95% typical for cis-isomer commercial offerings, minimizing the burden of purification before use in multi-step sequences [1].

Quantitative Differentiation Evidence for rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (CAS 2366968-48-9)


Trans (2R,5R) C2-Symmetric Configuration Versus Cis Isomer

The trans (2R,5R) configuration of CAS 2366968-48-9 confers C2 molecular symmetry, a structural feature absent in the cis (2R,5S) isomer (CAS 157968-72-4) [1]. Trans-2,5-disubstituted pyrrolidines with C2 symmetry have been demonstrated to deliver excellent diastereoface selectivity as chiral auxiliaries in asymmetric Diels–Alder reactions, whereas the corresponding cis derivatives lack the requisite symmetry element for this function [1][2].

Asymmetric synthesis Chiral auxiliary Stereochemistry

Boc Protecting Group Orthogonality Versus N-Benzyl Analog

The Boc (tert-butyloxycarbonyl) protecting group on CAS 2366968-48-9 can be selectively removed under mild acidic conditions (e.g., TFA/DCM, typically <1 h at room temperature), whereas the N-benzyl analog (CAS 93713-36-1) requires hydrogenolysis (H₂, Pd/C) or stronger reductive conditions that may be incompatible with other functional groups [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses without affecting acid-sensitive or hydrogenation-labile functionalities elsewhere in the molecule [1].

Protecting group strategy Orthogonal synthesis Boc deprotection

Purity Specification: 98% (CAS 2366968-48-9) Versus 95% cis Isomer and 97% Generic Material

The commercially specified purity for CAS 2366968-48-9 is 98% (HPLC/GC), as supplied by Leyan . In comparison, the cis isomer (CAS 157968-72-4) is routinely offered at 95% purity , and generic tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 885277-59-8) is listed at 97% purity (by GC) by VWR . The 1–3 percentage point purity advantage reduces the impurity burden in multi-step syntheses where cumulative side products can compromise overall yield.

Chemical purity Quality specification Vendor comparison

Validated Synthetic Utility: 42% Total Yield in 3,8-Diazabicyclo[3.2.1]octane Scaffold Construction

N-Boc-2,5-dihydroxymethylpyrrolidine (the core structure of CAS 2366968-48-9) has been demonstrated as a key intermediate in the scalable synthesis of substituted 3,8-diazabicyclo[3.2.1]octane analogues [1]. The five-step sequence—reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine to the diol, debenzylation to afford the Boc-protected diol, mesylation, and cyclization with benzylamine—delivered the bicyclic scaffold in 42% overall yield [1].

Scaffold synthesis Process chemistry Building block utility

Computed Physicochemical Profile: LogP 0.7391 and TPSA 70 Ų

The computed partition coefficient (LogP) of CAS 2366968-48-9 is 0.7391, and its topological polar surface area (TPSA) is 70 Ų, as reported by the supplier . These values place the compound within a favorable range for central nervous system (CNS) drug-likeness (LogP <5, TPSA <90 Ų) and are relevant for the design of nicotinic acetylcholine receptor ligands and other neurological agents .

Physicochemical properties Drug-likeness Computational chemistry

Recommended Application Scenarios for rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (CAS 2366968-48-9)


Chiral Auxiliary in Asymmetric Synthesis

The C2-symmetric trans configuration of CAS 2366968-48-9 enables its use as a chiral auxiliary precursor in asymmetric Diels–Alder reactions and related stereoselective transformations. Following Boc deprotection, the free trans-2,5-bis(hydroxymethyl)pyrrolidine can be elaborated into acrylamide-based auxiliaries that deliver excellent diastereoface selectivity [1].

Building Block for Nicotinic Acetylcholine Receptor Ligands

This compound is primarily employed as a protected intermediate in the synthesis of novel nicotinic acetylcholine receptor (nAChR) ligands targeting neurological disorders. The Boc group allows for controlled late-stage deprotection, while the diol functionality provides two synthetic handles for further diversification [1].

Key Intermediate in 3,8-Diazabicyclo[3.2.1]octane Scaffold Construction

The compound has been validated as a pivotal intermediate in a scalable five-step route to substituted 3,8-diazabicyclo[3.2.1]octane analogues, achieving a 42% overall yield. The diol undergoes mesylation and subsequent cyclization with primary amines to form the bridged bicyclic core [1].

Prodrug and Bioconjugation Intermediate

The presence of two primary hydroxyl groups makes this compound suitable for bioconjugation and prodrug strategies, where drug molecules or targeting moieties can be attached through ester or ether linkages. The Boc group provides temporary N-protection that can be removed under mild acidic conditions to reveal the free amine for further conjugation [1].

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